![molecular formula C18H10BClO2 B13677441 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organoboron compound known for its unique structural properties and reactivity. This compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach includes the formation of the boron-containing core through a sequence of cyclization and functionalization reactions. Key steps often involve the use of boronic acids or boronate esters as starting materials, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The boron center can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to changes in the boron oxidation state .
科学的研究の応用
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Biology: Studied for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including OLEDs and other optoelectronic devices
作用機序
The mechanism by which 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily related to its electronic structure. The boron atom acts as a Lewis acid, facilitating interactions with various Lewis bases. This interaction can lead to changes in the electronic properties of the compound, influencing its reactivity and photophysical behavior. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in bioimaging or interacting with other materials in optoelectronic devices .
類似化合物との比較
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine substituent but shares the same boron-containing core.
Triazole-functionalized derivatives: These compounds have additional functional groups that modify their reactivity and properties
Uniqueness
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chlorine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C18H10BClO2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
5-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-11-8-9-13-17(10-11)22-16-7-3-6-15-18(16)19(13)12-4-1-2-5-14(12)21-15/h1-10H |
InChIキー |
WTLFKMLAJZPBSQ-UHFFFAOYSA-N |
正規SMILES |
B12C3=C(C=C(C=C3)Cl)OC4=CC=CC(=C41)OC5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


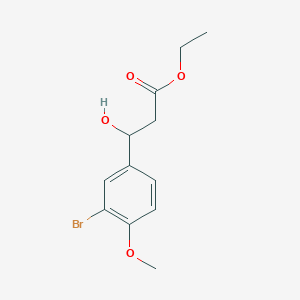
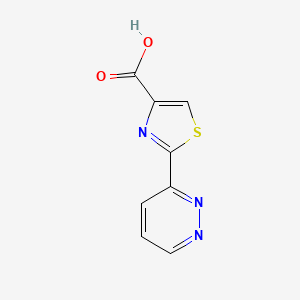
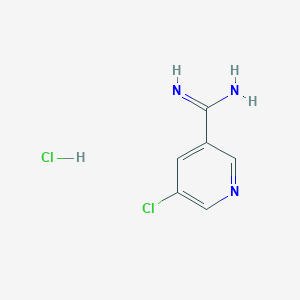
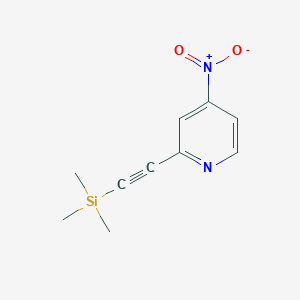
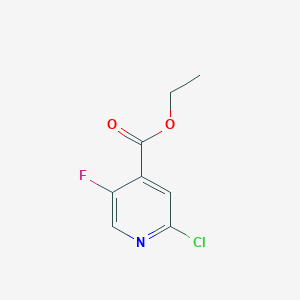
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
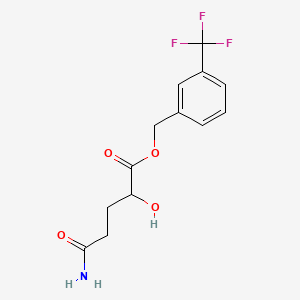
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
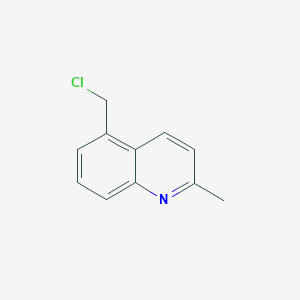
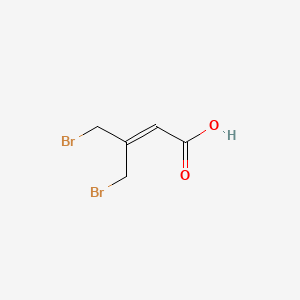

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
